

# Spectroscopic Profile of 4-(4-Hydroxyphenyl)butanoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 4-(4-Hydroxyphenyl)butanoic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-(4-Hydroxyphenyl)butanoic acid** (CAS No. 7021-11-6), a compound of interest in various research fields, including pharmaceuticals for its potential antioxidant and anti-inflammatory properties.<sup>[1]</sup> This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-(4-Hydroxyphenyl)butanoic acid**. It is important to note that while extensive searches were conducted, complete experimentally validated datasets with full peak assignments were not readily available in public spectral databases. Therefore, the presented data is a combination of data reported for structurally similar compounds and predicted values, which should be used as a reference and confirmed with experimental analysis.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.05	Doublet	2H	Ar-H (ortho to -OH)
~6.75	Doublet	2H	Ar-H (meta to -OH)
~2.55	Triplet	2H	-CH <sub>2</sub> - (adjacent to Ar)
~2.30	Triplet	2H	-CH <sub>2</sub> - (adjacent to COOH)
~1.85	Multiplet	2H	-CH <sub>2</sub> - (aliphatic chain)
~9.50 (broad)	Singlet	1H	Ar-OH
~12.0 (broad)	Singlet	1H	-COOH

Solvent: DMSO-d<sub>6</sub>

**Table 2: <sup>13</sup>C NMR Spectroscopic Data (Predicted)**

Chemical Shift ( $\delta$ ) ppm	Assignment
~174.5	-COOH
~155.8	Ar-C (para to alkyl chain)
~132.5	Ar-C (ipso to alkyl chain)
~129.5	Ar-CH (meta to -OH)
~115.0	Ar-CH (ortho to -OH)
~34.0	-CH <sub>2</sub> - (adjacent to COOH)
~33.5	-CH <sub>2</sub> - (adjacent to Ar)
~26.0	-CH <sub>2</sub> - (aliphatic chain)

Solvent: DMSO-d<sub>6</sub>

**Table 3: IR Spectroscopic Data (Predicted)**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3500-3200	Strong, Broad	O-H stretch (Phenol)
3300-2500	Strong, Broad	O-H stretch (Carboxylic Acid)
~3030	Medium	C-H stretch (Aromatic)
2950-2850	Medium	C-H stretch (Aliphatic)
~1710	Strong	C=O stretch (Carboxylic Acid)
~1600, ~1500	Medium	C=C stretch (Aromatic ring)
~1250	Strong	C-O stretch (Phenol)
~920	Medium, Broad	O-H bend (Carboxylic Acid dimer)
860-680	Strong	C-H bend (Aromatic, out-of-plane)

**Table 4: Mass Spectrometry Data (Predicted)**

m/z	Relative Intensity (%)	Assignment
180.08	100	[M] <sup>+</sup> (Molecular Ion)
162.07	~40	[M - H <sub>2</sub> O] <sup>+</sup>
135.08	~30	[M - COOH] <sup>+</sup>
107.05	~80	[C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup> (hydroxytropylium ion)
94.05	~60	[C <sub>6</sub> H <sub>6</sub> O] <sup>+</sup> (phenol radical cation)
77.04	~25	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (phenyl cation)

## Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound such as **4-(4-Hydroxyphenyl)butanoic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Accurately weigh 5-25 mg of the solid **4-(4-Hydroxyphenyl)butanoic acid** for  $^1\text{H}$  NMR, and 20-50 mg for  $^{13}\text{C}$  NMR.
  - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- $\text{d}_6$ ,  $\text{CDCl}_3$ ) in a clean, dry vial.
  - To ensure a homogeneous solution, gently vortex or sonicate the mixture.
  - Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.
  - The final solution height in the NMR tube should be approximately 4-5 cm.
  - Cap the NMR tube and label it clearly.
- Data Acquisition:
  - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
  - Place the sample into the NMR magnet.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This can be done manually or automatically.
  - Tune and match the probe to the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
  - Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.
  - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

- Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Thoroughly grind 1-2 mg of the solid **4-(4-Hydroxyphenyl)butanoic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Transfer the mixture to a pellet-pressing die.
  - Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.
- Data Acquisition:
  - Place the KBr pellet into the sample holder of the FT-IR spectrometer.
  - Acquire a background spectrum of the empty sample compartment.
  - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

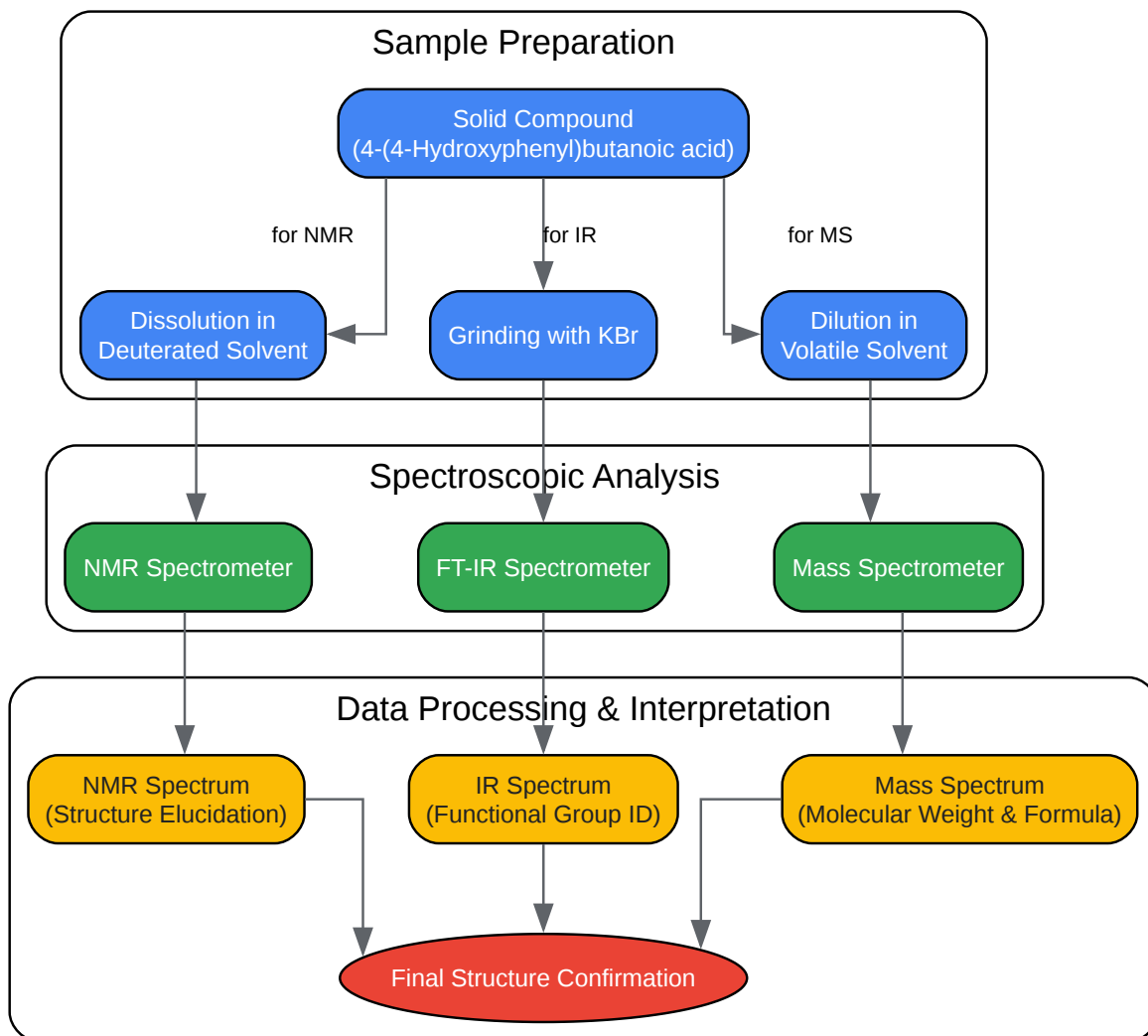
## Mass Spectrometry (MS)

- Sample Preparation (for Electrospray Ionization - ESI):
  - Prepare a stock solution of **4-(4-Hydroxyphenyl)butanoic acid** at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
  - Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system, often with the addition of a small amount of formic acid or ammonium hydroxide to promote ionization.
  - Filter the final solution to remove any particulates.

- Data Acquisition:
  - The sample solution is introduced into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.
  - In the ion source, the sample is ionized (e.g., by electrospray ionization).
  - The resulting ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio ( $m/z$ ).
  - The detector records the abundance of ions at each  $m/z$  value, generating the mass spectrum.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for the spectroscopic characterization of a solid organic compound.

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## References

- 1. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
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